molecular formula C6H11NO B1147416 4-Bromo-3,3-dimethylbutanenitrile CAS No. 129415-93-6

4-Bromo-3,3-dimethylbutanenitrile

Cat. No.: B1147416
CAS No.: 129415-93-6
M. Wt: 113.16
InChI Key:
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Description

4-Bromo-3,3-dimethylbutanenitrile is an organic compound with the molecular formula C6H10BrN and a molecular weight of 176.05 g/mol . It is a nitrile derivative, characterized by the presence of a bromine atom and two methyl groups attached to a butanenitrile backbone. This compound is used primarily in research and development settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3,3-dimethylbutanenitrile typically involves the bromination of 3,3-dimethylbutanenitrile. This reaction can be carried out using bromine (Br2) in the presence of a suitable solvent such as dichloromethane (CH2Cl2) under controlled temperature conditions . The reaction proceeds via a free radical mechanism, where the bromine molecule dissociates into bromine radicals that subsequently react with the 3,3-dimethylbutanenitrile to form the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and bromine concentration, to ensure high yield and purity of the product. Industrial production may also incorporate continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3,3-dimethylbutanenitrile can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: The compound can undergo oxidation reactions, although specific conditions and reagents for such transformations are less common.

Common Reagents and Conditions

    Nucleophilic Substitution: Typical reagents include sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar solvents like water or ethanol.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) may be employed.

Major Products Formed

    Nucleophilic Substitution: Products include 3,3-dimethylbutanenitrile derivatives with different substituents replacing the bromine atom.

    Reduction: The major product is 3,3-dimethylbutylamine.

    Oxidation: Potential products include carboxylic acids or other oxidized derivatives, depending on the reaction conditions.

Scientific Research Applications

4-Bromo-3,3-dimethylbutanenitrile is utilized in various scientific research applications, including:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of potential drug candidates.

    Material Science: It is employed in the preparation of specialty polymers and materials with unique properties.

    Biological Studies: Researchers use it to study the effects of nitrile-containing compounds on biological systems.

Mechanism of Action

The mechanism of action of 4-Bromo-3,3-dimethylbutanenitrile largely depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In reduction reactions, the nitrile group is converted to an amine through the addition of hydrogen atoms. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    3,3-Dimethylbutanenitrile: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.

    4-Chloro-3,3-dimethylbutanenitrile: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and reaction conditions.

    4-Fluoro-3,3-dimethylbutanenitrile: Contains a fluorine atom, which significantly alters its chemical properties and reactivity.

Uniqueness

4-Bromo-3,3-dimethylbutanenitrile is unique due to the presence of the bromine atom, which makes it highly reactive in nucleophilic substitution reactions. This reactivity allows for the synthesis of a wide range of derivatives, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

4-bromo-3,3-dimethylbutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10BrN/c1-6(2,5-7)3-4-8/h3,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWXBWXNXFFTRMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC#N)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601298751
Record name 4-Bromo-3,3-dimethylbutanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601298751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129415-93-6
Record name 4-Bromo-3,3-dimethylbutanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=129415-93-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-3,3-dimethylbutanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601298751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-3,3-dimethylbutanenitrile
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